4-(5-Bromothiophen-2-yl)oxane
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Overview
Description
4-(5-Bromothiophen-2-yl)oxane is an organic compound that features a brominated thiophene ring attached to an oxane (tetrahydropyran) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiophen-2-yl)oxane typically involves the bromination of thiophene followed by the attachment of the oxane ring. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst to form carbon-carbon bonds between the brominated thiophene and the oxane moiety . The reaction conditions often include the use of boron reagents, such as boronic acids or esters, in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromothiophen-2-yl)oxane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
4-(5-Bromothiophen-2-yl)oxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Bromothiophen-2-yl)oxane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromothiophen-2-yl)benzonitrile: Similar structure but with a benzonitrile group instead of an oxane ring.
5-(4-Bromophenyl)- and 5-(5-Bromothiophen-2-yl)-substituted 3-aryl[1,2,4]triazolo[4,3-c]quinazolines: Compounds with brominated thiophene rings used in the synthesis of biologically active molecules.
Uniqueness
4-(5-Bromothiophen-2-yl)oxane is unique due to the presence of the oxane ring, which can impart different chemical and physical properties compared to other brominated thiophene derivatives. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C9H11BrOS |
---|---|
Molecular Weight |
247.15 g/mol |
IUPAC Name |
4-(5-bromothiophen-2-yl)oxane |
InChI |
InChI=1S/C9H11BrOS/c10-9-2-1-8(12-9)7-3-5-11-6-4-7/h1-2,7H,3-6H2 |
InChI Key |
URQLAHFBOFCBLD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC=C(S2)Br |
Origin of Product |
United States |
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